molecular formula C12H10O B11915473 6-Methylnaphthalene-1-carbaldehyde CAS No. 63409-04-1

6-Methylnaphthalene-1-carbaldehyde

Cat. No.: B11915473
CAS No.: 63409-04-1
M. Wt: 170.21 g/mol
InChI Key: ODPNYEZPQSBTBO-UHFFFAOYSA-N
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Description

6-Methylnaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, characterized by the presence of a methyl group at the sixth position and an aldehyde group at the first position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylnaphthalene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 6-methylnaphthalene using the Vilsmeier-Haack reaction. This reaction employs a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.

Reaction Conditions:

    Reagents: 6-Methylnaphthalene, N,N-dimethylformamide, phosphorus oxychloride

    Solvent: Typically, the reaction is carried out in an anhydrous solvent such as dichloromethane.

    Temperature: The reaction is usually conducted at a temperature range of 0-5°C to control the reactivity of the reagents.

    Time: The reaction time can vary but generally ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methylnaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-Methylnaphthalene-1-carboxylic acid

    Reduction: 6-Methylnaphthalene-1-methanol

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

6-Methylnaphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methylnaphthalene-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. Additionally, the compound can participate in condensation reactions, forming Schiff bases with amines.

Molecular Targets and Pathways:

    Nucleophilic Addition: The carbonyl carbon of the aldehyde group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols.

    Condensation Reactions: The formation of Schiff bases involves the reaction of the aldehyde group with primary amines, leading to the formation of imines.

Comparison with Similar Compounds

6-Methylnaphthalene-1-carbaldehyde can be compared with other similar compounds, such as:

    6-Methylnaphthalene-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.

    2-Methylnaphthalene-1-carbaldehyde: The methyl group is at the second position instead of the sixth.

    6-Methylnaphthalene-1-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness:

  • The specific positioning of the methyl and aldehyde groups in this compound imparts unique reactivity and properties, making it distinct from its isomers and other related compounds.

Properties

CAS No.

63409-04-1

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

6-methylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-8H,1H3

InChI Key

ODPNYEZPQSBTBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)C=O

Origin of Product

United States

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